molecular formula C22H26N4O3 B2604503 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide CAS No. 896382-04-0

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide

Katalognummer B2604503
CAS-Nummer: 896382-04-0
Molekulargewicht: 394.475
InChI-Schlüssel: VJFWITATCDSOAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide, also known as EMA401, is a small molecule drug that is currently being studied for its potential use in treating chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain signaling pathways in the body. In

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase-6 Inhibitors for Treatment of Non-Small Cell Lung Cancer

Quinazolin-2,4-dione-based hydroxamic acids, which include the compound , have been studied as selective histone deacetylase-6 inhibitors for the treatment of non-small cell lung cancer . Histone deacetylase-6 is an enzyme that plays a crucial role in the regulation of gene expression, and its inhibition can lead to the suppression of cancer cell growth .

DHFR Inhibition

The compound has been evaluated for its in vitro dihydrofolate reductase (DHFR) inhibition . DHFR is an enzyme involved in the synthesis of nucleotides and its inhibition can lead to the prevention of cell growth, making it a potential target for cancer treatment .

Antitumor Activity

The compound has shown antitumor activity against human Caco2 colon and MCF-7 breast tumor cell lines . This suggests that it could be used in the treatment of these types of cancers .

Antimicrobial Activity

The compound has demonstrated considerable activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis . This indicates its potential use as an antimicrobial agent .

Antifungal Activity

The compound has shown strong activity against Candida albicans and Aspergillus flavus . This suggests its potential use in the treatment of fungal infections .

Molecular Docking

The compound has been studied using molecular docking techniques to understand its interaction with DHFR . This can provide insights into its mechanism of action and help in the design of more potent inhibitors .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide' involves the condensation of 2-amino-3-cyano-4(3H)-quinazolinone with N-ethyl-N-(3-methylphenyl)propan-1-amine followed by acetylation of the resulting product.", "Starting Materials": [ "2-amino-3-cyano-4(3H)-quinazolinone", "N-ethyl-N-(3-methylphenyl)propan-1-amine", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-cyano-4(3H)-quinazolinone in methanol and add triethylamine. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add N-ethyl-N-(3-methylphenyl)propan-1-amine to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the resulting product and wash with diethyl ether. Dry the product under vacuum.", "Step 4: Dissolve the product in acetic anhydride and add triethylamine. Stir the mixture for 2 hours at room temperature.", "Step 5: Add hydrochloric acid to the reaction mixture and stir for 30 minutes at room temperature.", "Step 6: Add sodium bicarbonate to the reaction mixture and stir for 30 minutes at room temperature.", "Step 7: Filter the resulting product and wash with water. Dry the product under vacuum.", "Step 8: Recrystallize the product from a mixture of methanol and water to obtain the final compound." ] }

CAS-Nummer

896382-04-0

Produktname

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide

Molekularformel

C22H26N4O3

Molekulargewicht

394.475

IUPAC-Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide

InChI

InChI=1S/C22H26N4O3/c1-3-25(17-9-6-8-16(2)14-17)13-7-12-23-20(27)15-26-21(28)18-10-4-5-11-19(18)24-22(26)29/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,23,27)(H,24,29)

InChI-Schlüssel

VJFWITATCDSOAW-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.